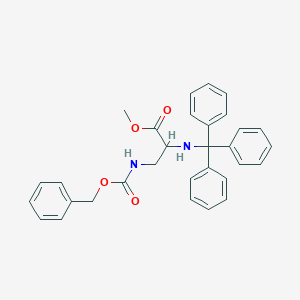
3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is a complex organic compound often used in synthetic chemistry. This compound is characterized by the presence of benzyloxycarbonyl and trityl protecting groups, which are commonly used to protect amino groups during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester typically involves multiple steps. One common method includes the reaction of (S)-5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid with triphenylmethanol in the presence of acetic anhydride and concentrated sulfuric acid. The reaction mixture is stirred in glacial acetic acid at 50°C for 2 hours, followed by precipitation in ice .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated reactors and continuous flow systems may enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the protecting groups, revealing the underlying amino functionalities.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl or trityl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce free amines.
科学研究应用
3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action for 3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester involves the protection of amino groups, which prevents unwanted side reactions during synthesis. The benzyloxycarbonyl and trityl groups are selectively removed under specific conditions, allowing for the controlled release of the active amino functionalities.
相似化合物的比较
Similar Compounds
- N-Methyl-N-(3-[((N-tert-butoxycarbonyl-N-methylamino)acetoxy)methyl]pyridin-2-yl)carbamic acid 1-chloroethyl ester
- Benzenebutanoic acid, 2-[[(1S,4R)-4-(acetyloxy)-2-cyclopenten-1-yl]oxy]-3-bromo-, methyl ester
Uniqueness
3-Benzyloxycarbonylamino-2-(trityl-amino)-propionic acid methyl ester is unique due to its dual protecting groups, which offer enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic syntheses where precise control over reaction pathways is required.
属性
IUPAC Name |
methyl 3-(phenylmethoxycarbonylamino)-2-(tritylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N2O4/c1-36-29(34)28(22-32-30(35)37-23-24-14-6-2-7-15-24)33-31(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27/h2-21,28,33H,22-23H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSYLRDJHRXRZJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CNC(=O)OCC1=CC=CC=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














